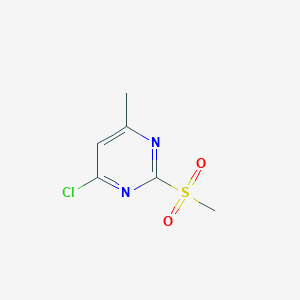
4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine
説明
“4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine” is a chemical compound with the molecular formula C6H7ClN2O2S and a molecular weight of 206.65 . It is a pyrimidine derivative, which is a class of compounds that are widely used in the field of medicine and science due to their diverse pharmacological properties .
Synthesis Analysis
The synthesis of “4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine” can be achieved through various methods. One such method involves the use of organolithium reagents . Another method involves the reaction of 2-Methylthio-4-pyrimidinol . The synthesis process is highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of “4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine” consists of a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 . The compound also contains a chloro group at the 4th position, a methyl group at the 6th position, and a methylsulfonyl group at the 2nd position .Chemical Reactions Analysis
“4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine” can undergo various chemical reactions. For instance, it has been used in the synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine . The compound’s reactivity with N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine” include a density of 1.4±0.1 g/cm3, a boiling point of 384.5±34.0 °C at 760 mmHg, and a flash point of 186.3±25.7 °C .科学的研究の応用
Synthesis and Antiviral Activity
4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine has been explored for its potential in synthesizing antiviral compounds. A study by Saxena et al. (1988) described the synthesis of various pyrrolo[2,3-d]pyrimidines using this compound, which were then tested for activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). The study found that some synthesized compounds showed slight activity against HCMV (Saxena et al., 1988).
Chemoselective Reactions
Research by Baiazitov et al. (2013) focused on the chemoselective reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines. They found that in the presence of weak bases, anilines and secondary aliphatic amines selectively displaced the chloride group. The study provided insights into steric and electronic influences on selectivity in these reactions (Baiazitov et al., 2013).
Synthesis Methods
Hongbin (2011) reported a method for the synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, starting from acetylacetone. This method highlighted the use of oxone in the synthesis, providing a safe and effective oxidation process (Hongbin, 2011).
Potential Nonlinear Optical Material
A 2019 study by Murthy et al. investigated the nonlinear optical properties of synthesized 4,6-dichloro-2-(methylsulfonyl)pyrimidine (DCMSP). The research involved detailed spectroscopic studies and quantum chemical calculations to understand its potential for applications in nonlinear optical devices (Murthy et al., 2019).
Environmental Applications
Sharma et al. (2012) explored the degradation of chlorimuron-ethyl, an herbicide, in soil and identified Aspergillus niger as a microorganism capable of degrading it. The study indicated the formation of various metabolites, including one involving 4-chloro-6-methyl-2-(methylsulfonyl)pyrimidine, highlighting its role in environmental biodegradation (Sharma et al., 2012).
Safety And Hazards
The safety data sheet for “4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
特性
IUPAC Name |
4-chloro-6-methyl-2-methylsulfonylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c1-4-3-5(7)9-6(8-4)12(2,10)11/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOLDTJCNAOMQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)S(=O)(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496308 | |
| Record name | 4-Chloro-2-(methanesulfonyl)-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine | |
CAS RN |
55329-22-1 | |
| Record name | 4-Chloro-2-(methanesulfonyl)-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-methanesulfonyl-6-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



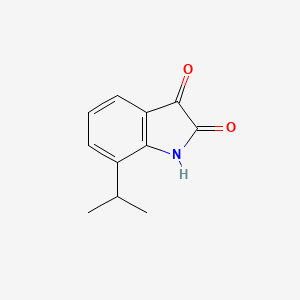
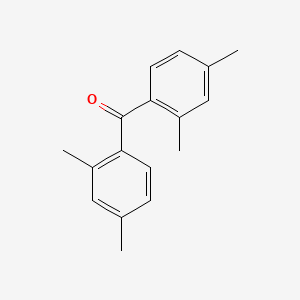

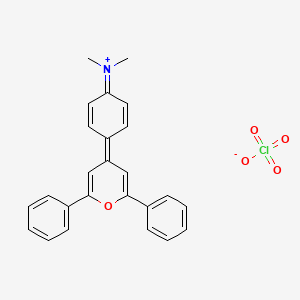
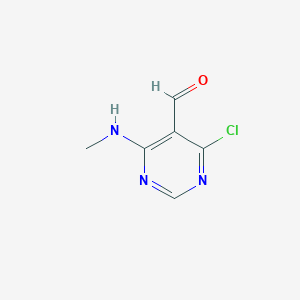
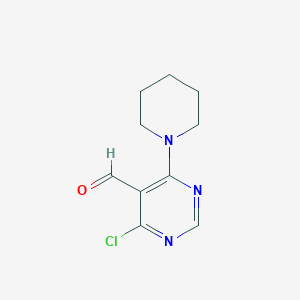
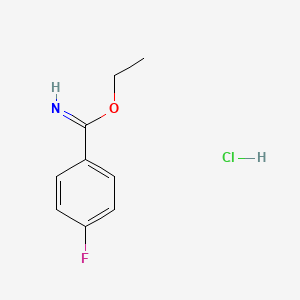

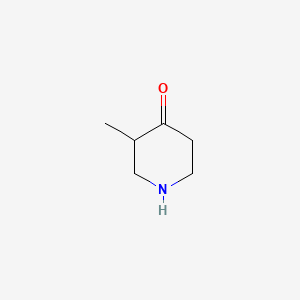
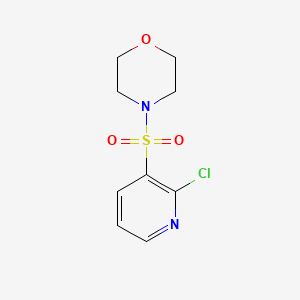



![2-[(4-Methylphenyl)thio]benzaldehyde](/img/structure/B1313917.png)